Cas no 7542-37-2 ((2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol)

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol structure
7542-37-2 structure
Productnaam:(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol
CAS-nummer:7542-37-2
MF:C23H45N5O14
MW:615.628507375717
CID:95334
PubChem ID:165580

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol Chemische en fysische eigenschappen

Naam en identificatie

    • Paromomycin
    • 2-Propanol,1-[(1-methylethyl)amino]-3-[4-(2-propenyloxy)phenoxy]
    • par0momycin
    • paramomycin
    • para-Oxprenolol
    • Aminosidin
    • Aminosidine
    • Aminosidine I
    • Amminosidin
    • Antibiotic 2230D
    • Antibiotic 503-3
    • Antibiotic SF 767B
    • Catenulin
    • Crestomycin
    • Gabbromicina
    • Gabbromycin
    • Gabromycin
    • Humycin
    • Monomycin A
    • Neomycin E
    • (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol
    • DIAMINO-2,6-DIDEOXY-.BETA.-L-IDOPYRANOSYL-(1->3)-O-.BETA.-D-RIBOFURANOSYL-(1->5)-O-(2-AMINO-2-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4))-2-DEOXYSTREPTAMINE
    • NEOMYCIN SULFATE IMPURITY E [EP IMPURITY]
    • (2R,3S,4R,5R,6S)-5-amino-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2-{[(2S,3R,4S,5R)-4-{[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy}-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-3-hydroxycyclohexyl]oxy}-2-(hydroxymethyl)oxane-3,4-diol
    • 7542-37-2
    • R-400
    • D-STREPTAMINE, O-2-AMINO-2-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(O-2,6-DIAMINO-2,6-DIDEOXY-.BETA.-L-IDOPYRANOSYL-(1->3)-.BETA.-D-RIBOFURANOSYL-(1->5))-2-DEOXY-
    • EINECS 231-423-0
    • paramomycin sulphate
    • SCHEMBL4072
    • Paromomicina [INN-Spanish]
    • UOZODPSAJZTQNH-LSWIJEOBSA-N
    • AB00639998_04
    • Paromomycine
    • Paromomycin sulfate Rx346208
    • Streptamine, O-2,6-diamino-2,6-dideoxy-beta-L-idopyranosyl-(1-3)-O-beta-D-ribofuranosyl-(1-5)-O-(2-amino-2-deoxy-alpha-D-glucopyranosyl-(1-4))-2-deoxy-
    • (1R,2R,3S,4R,6S)-4,6-diamino-2-{[3-O-(2,6-diamino-2,6-dideoxy-beta-L-idopyranosyl)-beta-D-ribofuranosyl]oxy}-3-hydroxycyclohexyl 2-amino-2-deoxy-alpha-D-glucopyranoside
    • Paromomycin (TN)
    • (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol
    • Q415625
    • D-Streptamine, O-2,6-diamino-2,6-dideoxy-.beta.-L-idopyranosyl-(1->3)-O-.beta.-D-ribofuranosyl-(1->5)-O-(2-amino-2-deoxy-.alpha.-D-glucopyranosyl-(1-.4))-2-deoxy-
    • Paromomicina
    • Paromomycin I
    • Monomycin
    • 61JJC8N5ZK
    • PAROMOMYCIN [MI]
    • Paramomycin Sulfate
    • (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-(((2R,3S,4R,5S)-5-(((1R,2R,3S,5R,6S)-3,5-diamino-2-(((2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-hydroxycyclohexyl)oxy)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)oxy)tetrahydro-2H-pyran-3,4-diol
    • Human .alpha.-1-antitrypsin & Paromomyin
    • O-2-AMINO-2-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(O-2,6-DIAMINO-2,6-DIDEOXY-.BETA.-L-IDOPYRANOSYL-(1->3)-.BETA.-D-RIBOFURANOSYL-(1->5))-2-DEOXY-D-STREPTAMINE
    • Paromomycin [INN:BAN]
    • Zygomycin A1
    • O-2,6-DIAMINO-2,6-DIDEOXY-.BETA.-L-IDOPYRANOSYL-(1->3)-O-.BETA.-D-RIBOFURANOSYL-(1->5)-O-(2-AMINO-2-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4))-2-DEOXYSTREPTAMINE
    • Paromomycin Deuterated Acetic Acid Salt
    • PAROMOMYCIN [VANDF]
    • Aminosidine, sulfate
    • SF 767B; Catenulin; Crestomycin; Gabbromicina
    • D-Streptamine, O-2-amino-2-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(O-2,6-diamino-2,6-dideoxy-beta-L-idopyranosyl-(1-3)-beta-D-ribofuranosyl-(1-5))-2-deoxy-
    • Hydroxymycin
    • NCGC00166210-02
    • Humatin
    • ANTIBIOTIC SF-767B
    • PAROMOMYCIN [WHO-DD]
    • Estomycin
    • BRN 0072285
    • GTPL12160
    • Paucimycin
    • UNII-61JJC8N5ZK
    • Paromomycin (INN)
    • D07467
    • hATT & Paromomycin
    • DTXSID8023424
    • Paromomycinum
    • Hydroxymycin sulfate
    • CHEMBL370143
    • O-2-Amino-2-deoxy-.alpha.-D-glucopyranosyl-(1->4)-O-[O-2,6-diamino-2,6-dideoxy-.beta.-L-idopyranosyl-(1->3)-.beta.D-ribofuranosyl(1->5)]-2-deoxy-D-streptamine
    • NS00003180
    • Paromomycin [INN]
    • AKOS030489917
    • Paucimycinum
    • EN300-122625
    • C00832
    • (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
    • R 400
    • Paromomycine [INN-French]
    • Quintomycin C
    • 134235-09-9
    • CHEBI:7934
    • (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-6-hydroxy-cyclohexoxy]-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl]oxy-tetrahydropyran-3,4-diol
    • Paromomycinum [INN-Latin]
    • DB01421
    • 4-18-00-07534 (Beilstein Handbook Reference)
    • PAROMOMYCIN I; AMMINOSIDIN; CATENULIN; CRESTOMYCIN; MONOMYCIN A; NEOMYCIN E
    • BRD-K36524108-065-04-0
    • BRD-K36524108-065-03-2
    • Inchi: InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
    • InChI-sleutel: UOZODPSAJZTQNH-LSWIJEOBSA-N
    • LACHT: C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)N)O[C@H]3[C@@H]([C@@H]([C@@H](CO)O3)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](CN)O4)O)O)N)O)O)N

Berekende eigenschappen

  • Exacte massa: 615.29600
  • Monoisotopische massa: 615.296
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 13
  • Aantal waterstofbondacceptatoren: 19
  • Zware atoomtelling: 42
  • Aantal draaibare bindingen: 9
  • Complexiteit: 870
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 19
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 347A^2
  • XLogP3: -8.7

Experimentele eigenschappen

  • Dichtheid: 1.64±0.1 g/cm3 (20 ºC 760 Torr),
  • Kookpunt: 658.93°C (rough estimate)
  • Vlampunt: 522.2ºC
  • Brekindex: 1.7500 (estimate)
  • Oplosbaarheid: Soluble (997 g/l) (25 º C),
  • PSA: 347.32000
  • LogboekP: -5.36020
  • Specifieke rotatie: D25 +65 ±3°

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol Beveiligingsinformatie

  • Toxiciteit:LD50 in rats, mice (mg/kg): >1625, >2275 orally; >650, 423 s.c.; 156, 90 i.v. (Coffey)

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-122625-0.1g
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
0.1g
$235.0 2023-06-08
Enamine
EBC-27393-45mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
45mg
$84.0 2023-10-02
Enamine
EBC-27393-5mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
5mg
$55.0 2023-10-02
Enamine
EBC-27393-75mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
75mg
$96.0 2023-10-02
Enamine
EBC-27393-35mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
35mg
$71.0 2023-10-02
Enamine
EBC-27393-50mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
50mg
$90.0 2023-10-02
Enamine
EBC-27393-10mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
10mg
$55.0 2023-10-02
Enamine
EBC-27393-25mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
25mg
$57.0 2023-10-02
Enamine
EN300-122625-0.5g
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
0.5g
$529.0 2023-06-08
Biosynth
OA11590-1 g
Aminosidine
7542-37-2
1g
$2,310.00 2023-01-03

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol Gerelateerde literatuur

7542-37-2 ((2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol) Gerelateerde producten

Aanbevolen leveranciers
Minglong (Xianning) Medicine Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Changfu Chemical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Changfu Chemical Co., Ltd.
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited